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Leucylphenylalanine

Enzymology Proteolysis Peptide Degradation

Standard dipeptides often lack the specific stereochemistry and enzymatic resistance required for peptidase expression studies. DL-Leucyl-DL-phenylalanine (CAS 56217-82-4) solves this with validated performance. - **Assay-Ready:** Substrate for dipeptidase detection in Drosophila models; resistant to α-chymotryptic hydrolysis. - **Analytical Standard:** Baseline separation of 4 stereoisomers by CE with β-cyclodextrin (binding constants 43-94 M⁻¹). - **Supply Certainty:** Available in research quantities with documented stability for reproducible biochemistry.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS No. 56217-82-4
Cat. No. B3029168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucylphenylalanine
CAS56217-82-4
Synonyms(2S,3S)-(2-2H,3-2H)-leucine-(S)-phenylalanine
Leu-Phe
leucyl-phenylalanine
leucylphenylalanine
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
InChIInChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)
InChIKeyKFKWRHQBZQICHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leucylphenylalanine Dipeptide Substrate


Leucylphenylalanine (Leu-Phe) is a dipeptide composed of leucine and phenylalanine joined by a peptide bond. It is an incomplete breakdown product of protein digestion or catabolism [1]. The compound is typically supplied as the DL-racemic mixture under CAS 56217-82-4. Leucylphenylalanine is practically insoluble in water, a relatively neutral molecule, and is considered to be a short-lived intermediate on its way to specific amino acid degradation pathways [1].

May support dipeptidase activity detection in model organism studies
Chiral separation workflow with stereoisomer-dependent recognition
Formulation screening context; limited aqueous solubility requires co-solvent review

Why Leucylphenylalanine Substitution Fails


Not all dipeptides are functionally interchangeable. While peptides like Phe-Leu share the same amino acid composition, their reversed sequence dramatically alters their biochemical behavior. Phe-Leu is a known substrate for the peptide transporter PEPT1 [1], but leucylphenylalanine itself is not a known PEPT1 substrate in its free dipeptide form; rather, it appears as the enzymatic degradation product of the tripeptide fMet-Leu-Phe [2]. Additionally, leucylphenylalanine demonstrates sequence-specific utility as a dipeptidase staining substrate in Drosophila genetics research [3]. This functional divergence means that simply substituting any Leu/Phe-containing dipeptide will yield different experimental outcomes.

Sequence inversion
Phe-Leu may alter enzyme specificity and receptor recognition relative to Leu-Phe
Stereochemistry
L,L vs D,D or mixed stereoisomers shift formylpeptide receptor activity profiles
Analog substitution
Gly-Leu exhibits different transpeptidation kinetics; direct replacement may not transfer

Leucylphenylalanine Comparative Evidence


α-Chymotrypsin Resistance

Leucylphenylalanine is the specific dipeptide product released when α-N-acylpeptide hydrolase (EC 3.4.19.1) cleaves the chemotactic tripeptide fMet-Leu-Phe [1]. This contrasts with reversed-sequence dipeptides like Phe-Leu, which are not known to be generated by this enzyme under the same conditions. The kinetic parameters for this enzymatic release are: kcat of 14 s⁻¹, KM of 0.60 mM, and a catalytic efficiency (kcat/KM) of 22,500 M⁻¹s⁻¹ [1].

α-Chymotrypsin Resistance
Direct comparison
No direct hydrolysis
4 h vs 12 h matrix kinetics
Supports dipeptidase-specific assay interpretation
Matrix-dependent transpeptidation context
Enzymology Proteolysis Peptide Degradation

β-Cyclodextrin Chiral Recognition

In a validated post-chromatographic detection method using terbium(III)-sensitized luminescence, leucylphenylalanine demonstrated superior analytical performance compared to the related tripeptide glycyl-leucylphenylalanine. Assay validation showed that leucylphenylalanine and glycyl-phenylalanine achieved correlation coefficients of 0.99 for linearity in the 8×10⁻⁵ to 5×10⁻⁴ mol L⁻¹ range, whereas glycyl-leucylphenylalanine achieved only 0.96 [1]. For the leucylphenylalanine assay at 10⁻⁵ mol L⁻¹, intra-day repeatability (CV) was 7% and inter-day reproducibility (CV) was 15%, with no interferences observed from water-soluble vitamins present in whey [1].

β-CD Chiral Recognition
Cross-study comparable
K = 43–94 M⁻¹ (cationic)
Broader chiral discrimination vs. Ala-Phe
pH-dependent enantiomer migration order
Analytical Chemistry HPLC Detection Method Validation

Hydrogel Self-Assembly and Strength

DL-Leucyl-DL-phenylalanine serves as a validated substrate for detecting two distinct regions of dipeptidase staining on gels in both Drosophila simulans and Drosophila melanogaster [1]. This sequence-specific utility is not shared by the reversed-sequence dipeptide Phe-Leu (phenylalanylleucine), which has distinct chemical and physical properties including a melting point of 258-260°C and a pKa of 3.15±0.10 , and is not reported as a dipeptidase staining substrate in Drosophila genetics.

Hydrogel Formation
Class-level inference
Instant self-assembly, >gelatin stiffness
LeuΔPhe scaffold may support injectable hydrogel research
Derivatized analog; parent Leu-Phe not directly assessed
Genetics Allozyme Analysis Drosophila Research

Formylpeptide Receptor Activity

The linear dipeptide leucylphenylalanine exhibits rapid hydrolysis by cytosolic aminopeptidases post-absorption, with a half-life measured in minutes in plasma and cytosol . In contrast, the cyclized analog Cyclo(Leu-Phe) demonstrates notable stability and resistance to enzymatic degradation . This instability of the linear Leu-Phe dipeptide has prompted the development of stabilization strategies including N-methylation .

FPR Activity
Direct comparison
All-L > D-L ≫ all-D
Stereochemistry controls receptor activation outcome
t-Boc-all-L acts as weak antagonist
Peptide Stability Proteolytic Degradation Pharmacokinetics

Leucylphenylalanine Applications


Dipeptidase Assays in Drosophila

Leucylphenylalanine is the specific dipeptide product released when α-N-acylpeptide hydrolase (EC 3.4.19.1) cleaves fMet-Leu-Phe with a kcat of 14 s⁻¹ and KM of 0.60 mM [1]. This makes leucylphenylalanine valuable as an analytical standard for quantifying this enzyme's activity in intestinal mucosal preparations or other biological samples. The well-defined kinetic parameters enable robust assay development and validation.

Chiral Separation by Capillary Electrophoresis

DL-Leucyl-DL-phenylalanine is an established substrate for detecting two distinct dipeptidase staining regions on gels in Drosophila simulans and Drosophila melanogaster [2]. This application is sequence-specific; the reversed-sequence dipeptide Phe-Leu cannot substitute. Geneticists conducting allozyme analysis of dipeptidase loci should specifically procure leucylphenylalanine to ensure valid and reproducible staining results.

Injectable Peptide Hydrogel

Leucylphenylalanine demonstrates superior analytical performance in post-chromatographic terbium(III)-sensitized luminescence detection compared to the tripeptide glycyl-leucylphenylalanine, achieving a correlation coefficient of 0.99 (vs. 0.96) in the 8×10⁻⁵ to 5×10⁻⁴ mol L⁻¹ range with intra-day CV of 7% [3]. Analysts developing quantitative HPLC-fluorescence methods for peptide analysis in complex matrices such as milk-derived products should consider leucylphenylalanine as a calibration standard.

FPR Pharmacology and Neutrophil Activation

With a half-life measured in minutes in plasma and cytosol due to rapid aminopeptidase-mediated hydrolysis , leucylphenylalanine serves as a model substrate for studying cytosolic aminopeptidase activity and peptide degradation kinetics. This rapid degradation profile also makes it a suitable negative control in stability studies when evaluating stabilization strategies such as N-methylation or cyclization.

Application
Selection Property
Validation Focus
Dipeptidase activity studies
Substrate stability to serine proteases
Dipeptidase-specific signal confirmation
Chiral dipeptide analysis
Stereoisomer-dependent chiral selector binding
Enantiomer resolution and migration order
Peptide hydrogel platform
Self-assembly and mechanical strength
Drug entrapment and tumor model endpoint monitoring
Neutrophil chemotaxis receptor studies
Stereochemistry-dependent agonist/antagonist profile
FPR activation and GPCR pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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